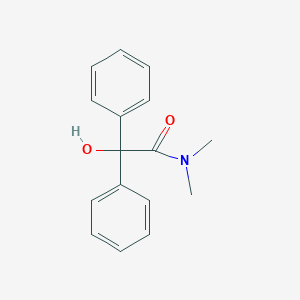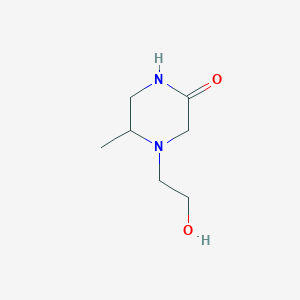
4-(2-Hydroxyethyl)-5-methylpiperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxyethyl)-5-methylpiperazin-2-one is a chemical compound that belongs to the class of piperazinones. It is commonly referred to as HEP or HEPPS. This compound is widely used in scientific research as a buffering agent and has various applications in biochemistry and molecular biology.
Mecanismo De Acción
HEPPS acts as a zwitterionic buffer, which means it can accept or donate protons depending on the pH of the solution. It maintains the pH of the solution by neutralizing any excess acid or base. The molecule has two nitrogen atoms that can act as proton acceptors or donors, and the hydroxyl group can donate a proton. The buffer capacity of HEPPS is high, which means it can maintain the pH of the solution even when small amounts of acid or base are added.
Efectos Bioquímicos Y Fisiológicos
HEPPS has no known biochemical or physiological effects on living organisms. It is an inert compound that does not interact with biological molecules. It is used as a buffering agent in biological systems to maintain the pH of the solution.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HEPPS has several advantages as a buffering agent. It has a pKa value of 7.55, which makes it an ideal buffer for biological systems that operate at a pH range of 6.8-8.2. It has a high buffer capacity, which means it can maintain the pH of the solution even when small amounts of acid or base are added. It is also a zwitterionic buffer, which means it can accept or donate protons depending on the pH of the solution.
The limitations of HEPPS as a buffering agent include its high cost and low solubility in organic solvents. It is also not suitable for experiments that require a pH below 6.8 or above 8.2.
Direcciones Futuras
HEPPS has various applications in biochemistry and molecular biology. Some of the future directions for research on HEPPS include:
1. Development of new HEPPS derivatives with improved solubility and buffering capacity.
2. Investigation of the mechanism of action of HEPPS in biological systems.
3. Use of HEPPS in the development of new diagnostic tools and therapies for diseases.
4. Exploration of the potential of HEPPS as a drug delivery system.
5. Investigation of the effects of HEPPS on the stability and activity of enzymes and proteins.
Conclusion:
4-(2-Hydroxyethyl)-5-methylpiperazin-2-one is a widely used buffering agent in scientific research. It has various applications in biochemistry and molecular biology and is used in electrophoresis, protein purification, enzyme assays, and cell culture media. HEPPS has a high buffer capacity and is an ideal buffer for biological systems that operate at a pH range of 6.8-8.2. The future directions for research on HEPPS include the development of new derivatives, investigation of the mechanism of action, and exploration of its potential as a drug delivery system.
Métodos De Síntesis
The synthesis of 4-(2-Hydroxyethyl)-5-methylpiperazin-2-one involves the reaction of N-methylpiperazine with ethylene oxide in the presence of a base such as potassium carbonate. The reaction yields 4-(2-Hydroxyethyl)-5-methylpiperazin-2-one as a white crystalline solid. The purity of the compound can be increased by recrystallization from water.
Aplicaciones Científicas De Investigación
4-(2-Hydroxyethyl)-5-methylpiperazin-2-one is widely used in scientific research as a buffering agent. It has a pKa value of 7.55, which makes it an ideal buffer for biological systems that operate at a pH range of 6.8-8.2. HEPPS is used in various applications such as electrophoresis, protein purification, and enzyme assays. It is also used in cell culture media to maintain the pH of the medium.
Propiedades
Número CAS |
137066-43-4 |
|---|---|
Nombre del producto |
4-(2-Hydroxyethyl)-5-methylpiperazin-2-one |
Fórmula molecular |
C7H14N2O2 |
Peso molecular |
158.2 g/mol |
Nombre IUPAC |
4-(2-hydroxyethyl)-5-methylpiperazin-2-one |
InChI |
InChI=1S/C7H14N2O2/c1-6-4-8-7(11)5-9(6)2-3-10/h6,10H,2-5H2,1H3,(H,8,11) |
Clave InChI |
MLFYBQRWKLVYDG-UHFFFAOYSA-N |
SMILES |
CC1CNC(=O)CN1CCO |
SMILES canónico |
CC1CNC(=O)CN1CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



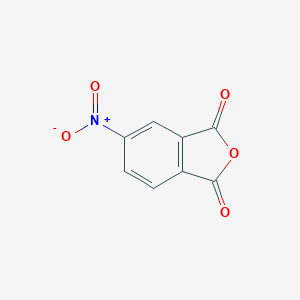
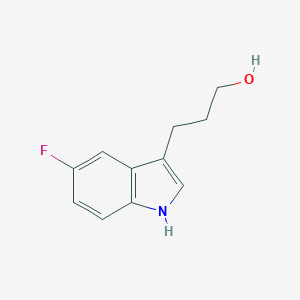
![2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol](/img/structure/B141844.png)


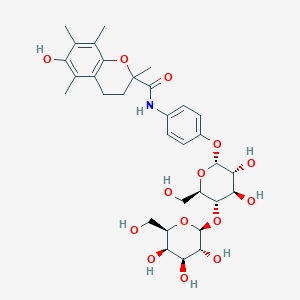

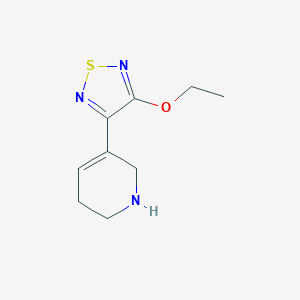


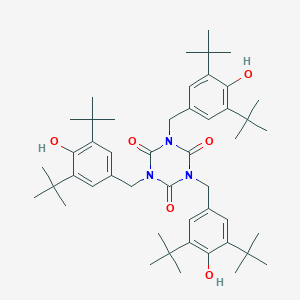
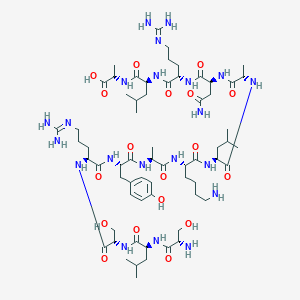
![Benzamide,N-[2-hydrazinylidene-4-(4-methoxyphenyl)-1(2H)-pyrimidinyl]-](/img/structure/B141879.png)
